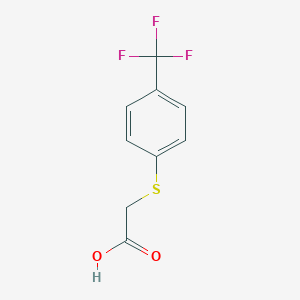

2-((4-(Trifluoromethyl)phenyl)thio)acetic acid

Vue d'ensemble

Description

“2-((4-(Trifluoromethyl)phenyl)thio)acetic acid” is a chemical compound with the CAS Number: 243977-23-3 . It has a molecular weight of 236.21 . The IUPAC name for this compound is {4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-((4-(Trifluoromethyl)phenyl)thio)acetic acid” is 1S/C9H7F3O2S/c10-9(11,12)15-7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-((4-(Trifluoromethyl)phenyl)thio)acetic acid” is a solid at room temperature . It has a molecular weight of 236.21 . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 315.6±42.0 °C at 760 mmHg, and a flash point of 144.7±27.9 °C . It also has a molar refractivity of 50.7±0.4 cm3 .Applications De Recherche Scientifique

Agrochemical Applications

The trifluoromethyl group is an important subgroup of fluorinated compounds in the crop protection industry . More than 50% of the pesticides launched in the last two decades have been fluorinated . The major use of trifluoromethylpyridine (TFMP) derivatives, which could potentially include “2-((4-(Trifluoromethyl)phenyl)thio)acetic acid”, is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

“2-((4-(Trifluoromethyl)phenyl)thio)acetic acid” has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . These compounds could be used in the treatment of thrombosis and inflammation-related diseases, respectively. Additionally, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

While specific future directions for “2-((4-(Trifluoromethyl)phenyl)thio)acetic acid” are not available in the retrieved data, similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . This suggests potential avenues for future research and applications.

Mécanisme D'action

Target of Action

A structurally similar compound, 2-methyl-4-4-methyl-2-4-(trifluoromethyl)phenyl-5-thiazolyl, is known to act as a peroxisome proliferator-activated receptor (ppar) agonist . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

As a potential PPAR agonist, 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid may bind to PPARs, leading to conformational changes that allow the receptors to bind to specific sequences of DNA known as PPAR response elements (PPREs). This binding can upregulate or downregulate the transcription of target genes, resulting in various cellular changes .

Biochemical Pathways

Ppar agonists generally influence pathways related to lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . They can also play a role in the regulation of inflammation .

Result of Action

As a potential ppar agonist, it may have effects on lipid metabolism, glucose homeostasis, cell proliferation, differentiation, apoptosis, and inflammation .

Propriétés

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVVWIKWEHKYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(Trifluoromethyl)phenyl)thio)acetic acid | |

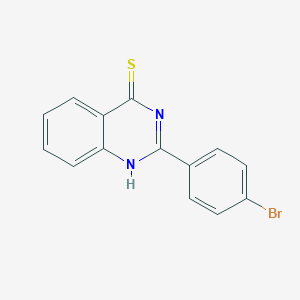

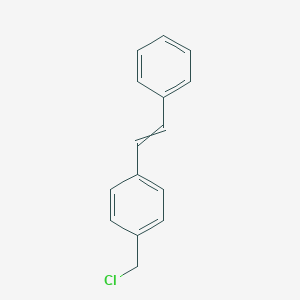

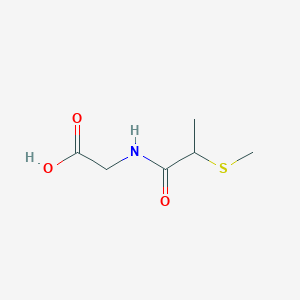

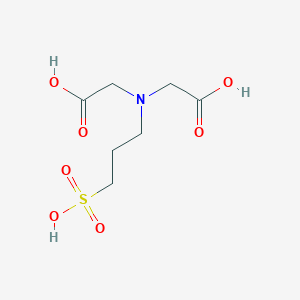

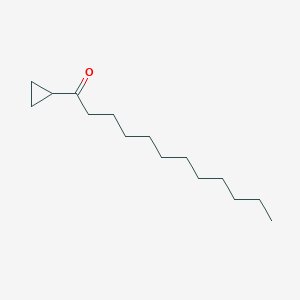

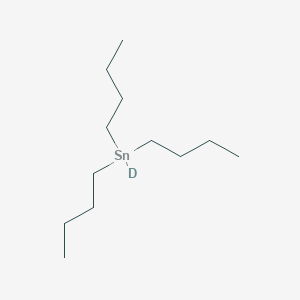

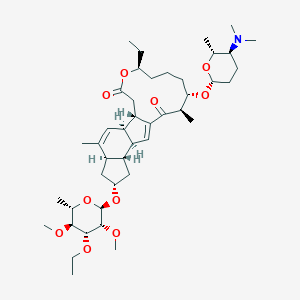

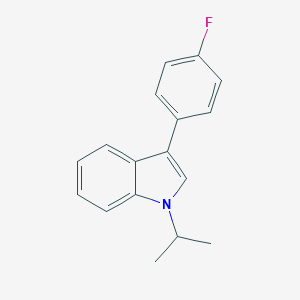

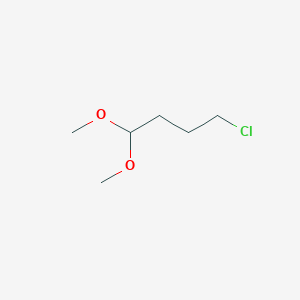

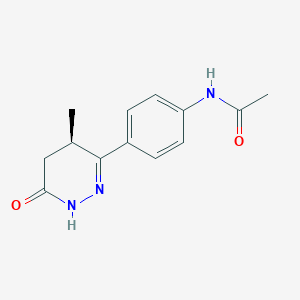

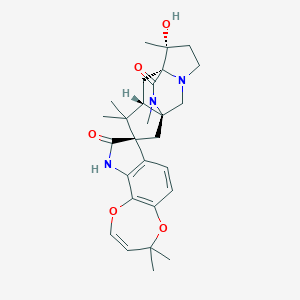

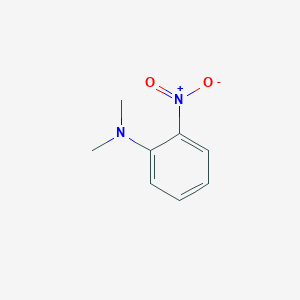

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.